Isothiazolo[5,4-b]pyridin-6-amine
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Overview
Description
Isothiazolo[5,4-b]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of an isothiazole ring and a pyridine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiazolo[5,4-b]pyridin-6-amine typically involves the construction of the isothiazole ring followed by its fusion with a pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable thioamide can lead to the formation of the desired this compound scaffold .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Isothiazolo[5,4-b]pyridin-6-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the isothiazole or pyridine rings, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Industry: The compound’s unique structure and reactivity make it valuable for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isothiazolo[5,4-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, as a GAK inhibitor, it interferes with the phosphorylation of adaptor protein complexes, thereby disrupting clathrin-mediated endocytosis. This inhibition can prevent the formation of coated vesicles, ultimately affecting intracellular trafficking and viral replication .
Comparison with Similar Compounds
Isothiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom within the pyridine ring.
Thiazolo[5,4-b]pyridines: These analogues have a sulfur atom in place of the nitrogen atom in the isothiazole ring, leading to different chemical and biological properties.
Uniqueness: Isothiazolo[5,4-b]pyridin-6-amine stands out due to its specific ring fusion and the presence of an amine group at the 6-position. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Isothiazolo[5,4-b]pyridin-6-amine is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of cyclin G-associated kinase (GAK) and its potential antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines isothiazole and pyridine moieties. The presence of an amine group at the 6-position enhances its reactivity and biological profile. This structural uniqueness differentiates it from related compounds, such as isothiazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines, which exhibit different biological activities due to variations in their chemical structures.
The primary mechanism of action for this compound involves its role as a GAK inhibitor. GAK is crucial for clathrin-mediated endocytosis, a process that is vital for viral entry into host cells. By inhibiting GAK, this compound disrupts the phosphorylation of adaptor proteins essential for vesicle formation, thereby impeding viral replication and intracellular trafficking .
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viruses. For instance, derivatives of isothiazolo[4,3-b]pyridines have demonstrated significant antiviral activity against Dengue virus (DENV) and Hepatitis C virus (HCV), with effective concentrations (EC50) reported in the micromolar range . The compound's ability to inhibit viral replication suggests it may serve as a lead compound for developing antiviral therapies.
Antiproliferative Effects
This compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies indicate that modifications to the compound can enhance its efficacy against various cancer types. For example, certain derivatives have shown improved inhibition of cell growth in HeLa and A549 cell lines, with IC50 values indicating potent antiproliferative activity .
Table 1: Summary of Biological Activities
Activity | Target | Effect | Reference |
---|---|---|---|
Antiviral | DENV | EC50: 0.18 - 6.38 µM | |
Antiviral | HCV | EC50: Micromolar range | |
Antiproliferative | HeLa | IC50: 0.058 µM | |
Antiproliferative | A549 | IC50: 0.035 µM |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound reveals that modifications at specific positions can significantly impact biological activity. For instance:
Properties
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTSZWUTEWIARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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